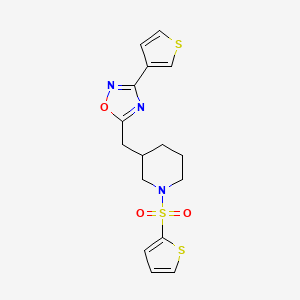

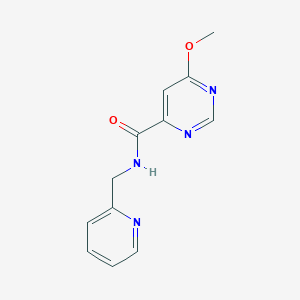

![molecular formula C11H12N2O B2795089 环丙基(5H-吡咯[3,4-b]吡啶-6(7H)-基)甲酮 CAS No. 2210051-31-1](/img/structure/B2795089.png)

环丙基(5H-吡咯[3,4-b]吡啶-6(7H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

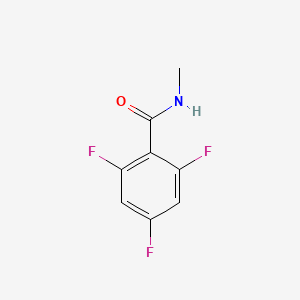

The compound “cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic molecule. It is likely to be a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , which is a heterocyclic compound . This compound has been studied as an allosteric modulator of the M4 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of similar compounds involves reactions with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . Another method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of the parent compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The title reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields . The present reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .科学研究应用

酶抑制机制

研究表明,环丙基化合物(如环丙醇)的衍生物可以作为某些类型酶的机制依赖性抑制剂。例如,一项关于环丙烷衍生抑制剂对甲醇脱氢酶抑制机制的研究表明,环丙醇失活的酶可以产生相互转化的化合物混合物,这突出了通过环丙基化合物的结构类似物研究酶抑制和功能的潜在途径(Frank 等,1989)。

衍生物的合成和性质

环丙基(5H-吡咯并[3,4-b]吡啶-6(7H)-基)甲烷酮的多功能性在其用作合成新化合物的先驱物中也很明显。一项关于甲基环十一[b]嘧啶并[5,4-d]吡咯衍生物的新型合成和性质的研究展示了环丙基相关化合物在创造具有独特性质的新分子中的化学反应性和潜在应用(Mitsumoto & Nitta,2004)。

催化方法和合成

研究的另一个方面集中在该化合物在催化和合成过程中的作用。研究已经证明了使用环丙基相关结构作为中间体的合成化合物(例如富烯)的有效催化方法。这突出了该化合物在促进化学反应和创造有价值的化学产品中的效用(Coşkun & Erden,2011)。

分子结构和晶体学

环丙基相关化合物的分子结构和晶体学研究提供了对其化学行为和潜在应用的见解。对相关化合物的晶体和分子结构分析的研究有助于阐明其结构特征,这对于理解它们的反应性和与其他分子的相互作用至关重要(Lakshminarayana 等,2009)。

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .

Mode of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

Fgfr inhibitors, like the 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

属性

IUPAC Name |

cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWRIUPKDCVKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

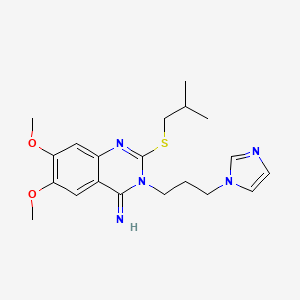

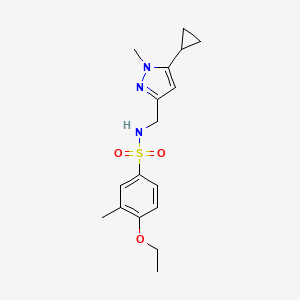

![N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2795006.png)

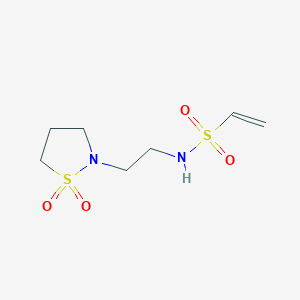

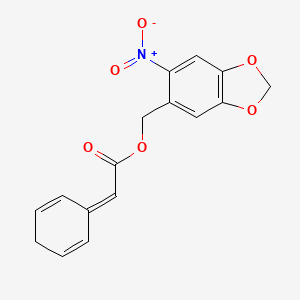

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2795018.png)

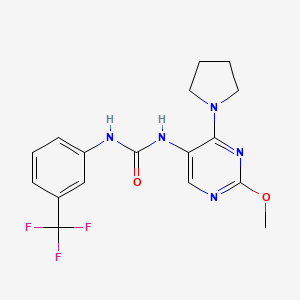

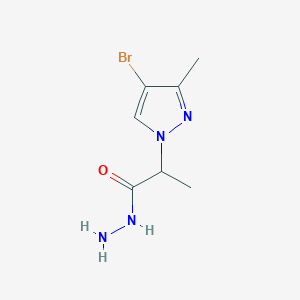

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2795025.png)

![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)